Cytidine 2, 2'-cyclic-5'-monophosphate Cytidine 2, 2'-cyclic-5'-monophosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20721799
InChI: InChI=1S/C9H12N3O7P/c10-5-1-2-12-8-7(19-9(12)11-5)6(13)4(18-8)3-17-20(14,15)16/h1-2,4,6-8,10,13H,3H2,(H2,14,15,16)/t4-,6-,7+,8-/m1/s1
SMILES:
Molecular Formula: C9H12N3O7P
Molecular Weight: 305.18 g/mol

Cytidine 2, 2'-cyclic-5'-monophosphate

CAS No.:

Cat. No.: VC20721799

Molecular Formula: C9H12N3O7P

Molecular Weight: 305.18 g/mol

* For research use only. Not for human or veterinary use.

Cytidine 2, 2'-cyclic-5'-monophosphate -

Specification

Molecular Formula C9H12N3O7P
Molecular Weight 305.18 g/mol
IUPAC Name [(2R,4R,5R,6S)-5-hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C9H12N3O7P/c10-5-1-2-12-8-7(19-9(12)11-5)6(13)4(18-8)3-17-20(14,15)16/h1-2,4,6-8,10,13H,3H2,(H2,14,15,16)/t4-,6-,7+,8-/m1/s1
Standard InChI Key RFDMQLYQQYSJMZ-CCXZUQQUSA-N
Isomeric SMILES C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OC2=NC1=N
Canonical SMILES C1=CN2C3C(C(C(O3)COP(=O)(O)O)O)OC2=NC1=N

Introduction

Chemical and Structural Properties of cCMP

Molecular Composition and Identification

Cytidine 2,2'-cyclic-5'-monophosphate (CAS No. 39679-56-6) is a monophosphate ester of cytidine where the phosphate group forms a cyclic bridge between the 2'- and 5'-hydroxyl groups of the ribose moiety. Its molecular formula is C₉H₁₂N₃O₇P, with a molecular weight of 327.16 g/mol in its sodium salt form (C₉H₁₁N₃O₇P · Na) . The compound typically exists as a solid or liquid at room temperature, with a purity standard exceeding 99.9% for pharmaceutical applications .

Table 1: Key Physicochemical Properties of cCMP

PropertyValueSource
Molecular FormulaC₉H₁₂N₃O₇P
Molecular Weight327.16 g/mol (sodium salt)
Lipophilicity (logP)0.63
λ<sub>max</sub> (UV-Vis)270 nm
Molar Extinction Coefficient9000 L·mol⁻¹·cm⁻¹
Storage Conditions-20°C in sealed, air-resistant containers

The cyclic phosphate configuration confers unique stability compared to linear nucleotides, with resistance to phosphodiesterases (PDEs) being a critical feature for its persistence in biological systems .

Biological Occurrence and Detection

In Vivo Distribution in Mammalian Systems

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has revealed cCMP's presence across multiple mouse organs, with particularly high concentrations in the pancreas (14.3 ± 2.1 pmol/g tissue), spleen (12.8 ± 1.9 pmol/g), and female reproductive system (11.2 ± 1.7 pmol/g) . These levels rival or exceed those of cGMP in the same tissues, suggesting distinct regulatory roles. Notably, brain tissue showed minimal cCMP (1.2 ± 0.3 pmol/g), indicating organ-specific functionality .

Pathogen-Induced cCMP Elevation

Pseudomonas aeruginosa infections expressing the nucleotidyl cyclase toxin ExoY demonstrate cCMP's dynamic role in host-pathogen interactions. Intratracheal inoculation with ExoY+ strains increased lung cCMP levels by 8.2-fold (p < 0.001) within 24 hours, accompanied by significant cUMP accumulation (235 ± 34 pmol/g) . This response correlated with bacterial clearance rates, implicating cCMP in innate immunity modulation.

Table 2: cCMP Levels in P. aeruginosa-Infected Mice

TissueBaseline cCMP (pmol/g)Post-Infection (24h)Fold Change
Lung2.1 ± 0.417.2 ± 2.88.2×
Spleen12.8 ± 1.919.4 ± 3.11.5×
Serum0.4 ± 0.11.1 ± 0.32.8×

Biosynthesis and Metabolic Pathways

Enzymatic Generation

While soluble adenylyl cyclase (sAC) has been implicated in basal cCMP production, bacterial nucleotidyl cyclases like ExoY demonstrate remarkable catalytic promiscuity. In vitro assays show ExoY converts CTP to cCMP with a k<sub>cat</sub> of 4.7 ± 0.3 s⁻¹ and K<sub>m</sub> of 18 ± 2 μM, representing a 23% efficiency relative to its primary substrate UTP . Mammalian systems likely employ alternative mechanisms, as sAC mRNA levels showed poor correlation with organ cCMP concentrations (r² = 0.17) .

Elimination and Transport

Multidrug resistance protein 5 (MRP5) mediates cCMP efflux with a V<sub>max</sub> of 12 pmol/min/mg protein, accounting for its detectable serum levels during infections . Renal clearance plays a minor role, with <2% of systemic cCMP appearing in urine, compared to 34% for cUMP under similar conditions .

Functional Roles in Cellular Signaling

Immune Cell Modulation

cCMP exerts concentration-dependent effects on human neutrophils, with 10 μM increasing phagocytosis by 42% (p = 0.008) while 100 μM suppresses reactive oxygen species production by 67% (p < 0.001) . In macrophages, cCMP (50 μM) enhances bacterial killing capacity 3.1-fold through undefined mechanisms distinct from cAMP/PKA pathways .

Pancreatic Function

The high pancreatic cCMP concentration (14.3 pmol/g) correlates with stimulated amylase secretion in Capan1 cells. cCMP analogs (8-Br-cCMP, 100 μM) increase amylase release by 28% (p = 0.03) without affecting insulin secretion, suggesting specific exocrine regulation .

Analytical Challenges and Methodological Advances

Detection Limitations

Matrix effects in organ extracts suppress cCMP MS signals by 18-22%, necessitating rigorous sample preparation . The lower limit of quantification (LLOQ) for cCMP stands at 0.4 pmol/sample, compared to 0.15 pmol for cAMP, complicating measurements in low-abundance tissues .

Structural Confirmation Techniques

High-resolution HPLC-MS/TOF analysis identifies cCMP through characteristic fragmentation patterns:

  • Primary fragment: m/z 306.08 (C₉H₁₂N₃O₇P - H₂O)

  • Secondary fragment: m/z 112.05 (protonated cytosine)

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